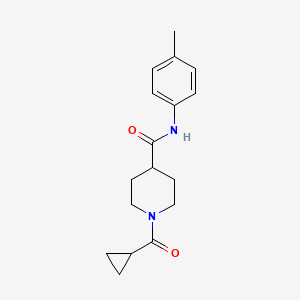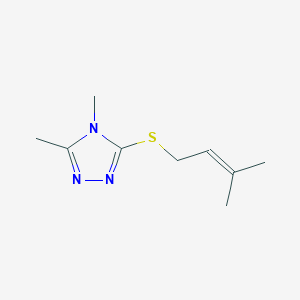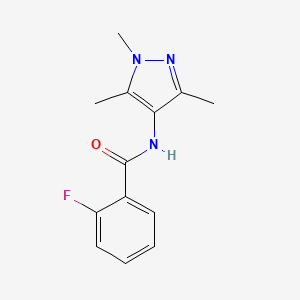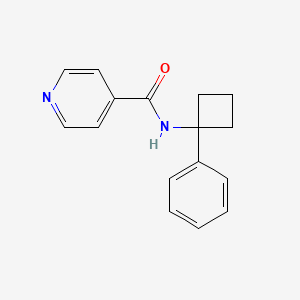
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione, also known as MQP, is a small molecule that has attracted significant attention from the scientific community due to its potential therapeutic applications. MQP is a heterocyclic compound with a molecular formula of C17H13N3O2 and a molecular weight of 291.3 g/mol.
Mecanismo De Acción
The exact mechanism of action of 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. In neurological research, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been found to modulate the activity of dopamine and acetylcholine receptors, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been found to have several biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis, modulation of neurotransmitter activity, and neuroprotection. 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has also been shown to have low toxicity and high selectivity for cancer and neuronal cells, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione in lab experiments is its high purity and yield, making it suitable for further research. Additionally, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has low toxicity and high selectivity for cancer and neuronal cells, making it a promising candidate for cancer and neurological research. However, one limitation of using 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for research on 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione, including:
1. Further investigation of its mechanism of action and potential targets in cancer and neurological cells.
2. Development of more efficient and cost-effective synthesis methods for 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione.
3. Exploration of its potential use in combination with other drugs for cancer and neurological disorders.
4. Investigation of its potential use in other diseases, such as inflammatory and autoimmune disorders.
5. Development of 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione-based drug delivery systems for targeted therapy.
In conclusion, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione is a promising small molecule with potential therapeutic applications in cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and potential targets, as well as to develop more efficient synthesis methods and drug delivery systems.
Métodos De Síntesis
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione can be synthesized through a multi-step process involving the condensation of quinoline-8-carboxaldehyde and 2,4-dioxo-1-methylpyrimidine, followed by reduction and purification steps. The synthesis of 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been optimized to produce high yields and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
In neurological research, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has also been found to modulate the activity of neurotransmitters such as dopamine and acetylcholine, suggesting its potential use in the treatment of neurological disorders.
Propiedades
IUPAC Name |
1-methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-17-9-7-13(19)18(15(17)20)10-12-5-2-4-11-6-3-8-16-14(11)12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKOBUWUENEGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)N(C1=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)

![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)

![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)

![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)


![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)
